N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide
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Overview
Description
N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide is a complex organic compound that features a benzothiazole ring, a bromobenzyl group, and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the benzothiazole derivative.
Attachment of the Dichlorobenzamide Moiety: This step involves the reaction of the intermediate compound with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.
Materials Science: Its properties can be leveraged in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide
- N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}butanamide
Uniqueness
N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide is unique due to the presence of both bromobenzyl and dichlorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H13BrCl2N2OS2 |
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Molecular Weight |
524.3 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C21H13BrCl2N2OS2/c22-13-3-1-12(2-4-13)11-28-21-26-18-8-6-15(10-19(18)29-21)25-20(27)16-7-5-14(23)9-17(16)24/h1-10H,11H2,(H,25,27) |
InChI Key |
QDRFKSLFAGUWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Br |
Origin of Product |
United States |
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